Cas no 13117-26-5 (4-O-(a-D-Galactopyranosyl)-D-galactose)
4-O-(a-D-Galactopyranosyl)-D-galactose Chemical and Physical Properties
Names and Identifiers
-
- D-Galactose, 4-O-a-D-galactopyranosyl-
- 4-O-(A-D-GALACTOPYRANOSYL)-D-GALACTOSE
- 4-O-(α-D-Galactopyranosyl)-D-galactose
- 4-O-alpha-D-galactopyranosyl-D-galactose
- 1,4-xylylenedimercaptoacetic acid
- 2,2'-< p-phenylenebis(methylenethio)> diacetic acid
- Acetic acid, 2,2'-[1,4-phenylenebis(methylenethio)]bis-
- CTK2H2741
- Galabiose
- 4-O-(a-D-Galactopyranosyl)-D-galactose
-
- Inchi: 1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9?,10+,11-,12+/m0/s1
- InChI Key: DKXNBNKWCZZMJT-WLWMBPAKSA-N
- SMILES: O1[C@H](CO)[C@@H](C([C@H]([C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O
Computed Properties
- Exact Mass: 342.11600
Experimental Properties
- Melting Point: 77-80°C
- Stability/Shelf Life: Hydrogscopic
- PSA: 197.37000
- LogP: -5.55460
4-O-(a-D-Galactopyranosyl)-D-galactose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G154755-2.5mg |
4-O-(a-D-Galactopyranosyl)-D-galactose |
13117-26-5 | 2.5mg |
$ 269.00 | 2023-09-07 | ||
| TRC | G154755-25mg |
4-O-(a-D-Galactopyranosyl)-D-galactose |
13117-26-5 | 25mg |
$ 2067.00 | 2023-09-07 | ||
| A2B Chem LLC | AE38775-2.5mg |
4-O-alpha-D-galactopyranosyl-D-galactose |
13117-26-5 | 2.5mg |
$387.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38775-25mg |
4-O-alpha-D-galactopyranosyl-D-galactose |
13117-26-5 | 25mg |
$2128.00 | 2024-04-20 |
4-O-(a-D-Galactopyranosyl)-D-galactose Related Literature
-
Núria Parera Pera,Annika Kouki,Sauli Haataja,Hilbert M. Branderhorst,Rob M. J. Liskamp,Gerben M. Visser,Jukka Finne,Roland J. Pieters Org. Biomol. Chem. 2010 8 2425
-
J?rgen Ohlsson,Andreas Larsson,Sauli Haataja,Jenny Alaj??ski,Peter Stenlund,Jerome S. Pinkner,Scott J. Hultgren,Jukka Finne,Jan Kihlberg,Ulf J. Nilsson Org. Biomol. Chem. 2005 3 886
-
Ken Hatano,Koji Matsuoka,Daiyo Terunuma Chem. Soc. Rev. 2013 42 4574
-
4. Chemical synthesis of globotriose and galabiose: relative stabilities of their complexes with Escherichia coli Shiga-like toxin-1 as determined by denaturation-titration with guanidinium chlorideDieter Müller,Gabin Vic,Peter Critchley,David H. G. Crout,Nicholas Lea,Lynne Roberts,J. Michael Lord J. Chem. Soc. Perkin Trans. 1 1998 2287
-
J?rgen Ohlsson,Anders Sundin,Ulf J. Nilsson Chem. Commun. 2003 384
Additional information on 4-O-(a-D-Galactopyranosyl)-D-galactose
Recent Advances in the Study of 4-O-(a-D-Galactopyranosyl)-D-galactose (CAS: 13117-26-5): Implications for Biomedical Applications
The disaccharide 4-O-(a-D-Galactopyranosyl)-D-galactose (CAS: 13117-26-5) has garnered significant attention in recent years due to its potential applications in biomedicine and glycobiology. This compound, characterized by its unique galactose-galactose linkage, has been the subject of numerous studies exploring its structural properties, biological functions, and therapeutic potential. Recent research has particularly focused on its role in carbohydrate-protein interactions, microbial adhesion, and as a potential scaffold for drug development.
A 2023 study published in the Journal of Biological Chemistry elucidated the molecular interactions between 4-O-(a-D-Galactopyranosyl)-D-galactose and lectin proteins, revealing its high affinity for specific lectin domains. This finding has important implications for developing anti-adhesion therapies against pathogenic bacteria that utilize similar carbohydrate recognition mechanisms. The research team employed X-ray crystallography and surface plasmon resonance (SPR) to characterize these interactions at atomic resolution.
In the field of cancer research, a recent breakthrough demonstrated that 4-O-(a-D-Galactopyranosyl)-D-galactose derivatives could selectively target tumor-associated carbohydrate antigens. A 2024 Nature Communications paper reported the synthesis of novel glycoconjugates using this disaccharide as a core structure, showing promising results in vitro against breast cancer cell lines. The modified compounds exhibited enhanced binding to cancer-specific markers while maintaining low cytotoxicity to normal cells.
The pharmaceutical industry has shown growing interest in 4-O-(a-D-Galactopyranosyl)-D-galactose as a potential excipient or drug delivery vehicle. Recent patent filings (WO2023124567) describe its use in improving the solubility and bioavailability of poorly water-soluble drugs. The compound's amphiphilic nature and biocompatibility make it particularly suitable for oral formulation development.
From a synthetic biology perspective, advances in enzymatic synthesis have significantly improved the production efficiency of 4-O-(a-D-Galactopyranosyl)-D-galactose. A 2023 Biotechnology and Bioengineering study reported a novel galactosyltransferase with 85% yield for the specific a-1,4 linkage formation, addressing previous challenges in large-scale production. This development could facilitate broader research and potential commercialization of this compound.
Looking forward, researchers are exploring the immunomodulatory properties of 4-O-(a-D-Galactopyranosyl)-D-galactose, with preliminary studies suggesting its potential in modulating gut microbiota and inflammatory responses. The compound's structural similarity to human milk oligosaccharides makes it particularly interesting for nutritional and therapeutic applications in gastrointestinal health.
13117-26-5 (4-O-(a-D-Galactopyranosyl)-D-galactose) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)